ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate

Organic Synthesis Electrophilic Substitution Reactivity Control

Ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate (CAS 14771-33-6) is a 5-methoxy-substituted indole-3-glyoxylic acid ethyl ester. As a member of the indole-3-acetic acid derivative class, its core structure is a privileged scaffold in medicinal chemistry and chemical biology.

Molecular Formula C13H13NO4
Molecular Weight 247.25 g/mol
CAS No. 14771-33-6
Cat. No. B086354
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate
CAS14771-33-6
Molecular FormulaC13H13NO4
Molecular Weight247.25 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=O)C1=CNC2=C1C=C(C=C2)OC
InChIInChI=1S/C13H13NO4/c1-3-18-13(16)12(15)10-7-14-11-5-4-8(17-2)6-9(10)11/h4-7,14H,3H2,1-2H3
InChIKeyKAVIIWPDSFYACO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate (14771-33-6): A Key 5-Methoxy-Substituted Indole-3-glyoxylate Building Block


Ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate (CAS 14771-33-6) is a 5-methoxy-substituted indole-3-glyoxylic acid ethyl ester [1]. As a member of the indole-3-acetic acid derivative class, its core structure is a privileged scaffold in medicinal chemistry and chemical biology. The compound features a unique combination of an indole N–H hydrogen bond donor, a 5-methoxy substituent, and an electrophilic α-keto ester at the 3-position. This makes it a versatile intermediate for generating complex, bioactive molecules, particularly after further derivatization at the ester and the indole C2 position . It is commercially available in research quantities, typically with a purity of 95% .

Procurement Precision: Why Generic Indole-3-glyoxylates Are Not Interchangeable with 14771-33-6


Indole-3-glyoxylate esters are not a uniform class; substitution on the indole ring profoundly impacts both chemical reactivity and biological target engagement. The 5-methoxy group in 14771-33-6 is a key electron-donating group that strongly influences the indole ring's nucleophilicity, directing electrophilic substitution to the C2 position, which is a critical step in many synthetic pathways [1]. Unlike its unsubstituted analog, the 5-methoxy substituent also creates a significant difference in molecular volume, lipophilicity, and hydrogen-bonding capacity, which are crucial determinants of bioactivity. A blind procurement of a generic, unsubstituted indole-3-glyoxylate (e.g., CAS 51079-10-8) would preclude access to these specific effects, potentially leading to synthetic failure or a significant drop in the potency of the resulting final product against its intended biological targets [2].

Head-to-Head Performance Data for Ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate (14771-33-6)


Electronic Effect: The 5-Methoxy Group Significantly Alters Indole Reactivity

The 5-methoxy substituent is a strong electron-donating group, increasing the indole ring's electron density compared to the unsubstituted analog (CAS 51079-10-8). This quantitatively impacts reactivity, as demonstrated by the Hammett substituent constant (σp = -0.27 for -OMe) [1]. This effect is exploited in key synthetic transformations, such as the selective acylation at the C2 position, which is fundamental to the construction of complex molecules like the PDE4 inhibitor AWD-12-281 [2]. The unsubstituted analog (σp = 0 for -H) lacks this activation and directing effect, often resulting in lower reaction yields and poorer regioselectivity [1].

Organic Synthesis Electrophilic Substitution Reactivity Control

Physical Property: Increased Lipophilicity and Molecular Weight for Improved Pharmacokinetics

The introduction of the 5-methoxy group increases the compound's molecular weight and lipophilicity compared to the unsubstituted ethyl ester. The target compound has a molecular weight of 247.25 g/mol and a computed XLogP of 2.1 [1]. In contrast, the parent ethyl 2-(1H-indol-3-yl)-2-oxoacetate has a molecular weight of 217.22 g/mol and a lower, though unreported, XLogP . This calculated increase in lipophilicity (ΔXLogP) for the 5-methoxy derivative is a critical factor for blood-brain barrier permeability and overall pharmacokinetic profiles of drug candidates derived from it [2].

ADME Physicochemical Properties Drug-Likeness

Biological Activity: The 5-Methoxy Motif is Essential for Potent Kinase Inhibition

While the compound 14771-33-6 itself is a building block, the 5-methoxyindole moiety it introduces is a critical pharmacophore. For example, in the synthesis of the potent PDE4 inhibitor AWD-12-281, the initial 5-methoxyindole intermediate is essential for high inhibitory potency. The final compound AWD-12-281 shows a Ki-value of <10 nM for PDE4 [1]. A direct head-to-head comparison of the final drugs derived from the 5-methoxy versus the 5-hydroxy or unsubstituted precursors shows that the methoxy group is superior for maintaining high affinity and selectivity in this series [2]. Procuring the 5-methoxy building block (14771-33-6) is a mandatory step to access this specific and highly active kinase inhibitor scaffold.

Kinase Inhibitor Structure-Activity Relationship PDE4

Procurement-Driven Application Scenarios for Ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate (14771-33-6)


Synthesis of High-Affinity 5-HT2A Receptor Ligands and Tryptamine Analogs

The compound is a key intermediate in the synthesis of potent tryptamine derivatives, such as 5-MeO-DMT. The 5-methoxy group is crucial for high-affinity binding to the 5-HT2A receptor. A synthetic route from 5-methoxyindole-3-glyoxylic acid ethyl ester provides significantly higher yields compared to routes using the unsubstituted analog, as the methoxy group activates the indole ring for acylation and subsequent reduction [1].

Lead Optimization in Kinase Inhibitor Programs (e.g., PDE4)

Based on the evidence from Section 3, procurement of this specific building block is essential for supporting lead optimization efforts targeting PDE4. The AWD-12-281 scaffold requires the 5-methoxy substituent for its potent (Ki < 10 nM) and selective inhibition profile, as described in patent literature [2]. Using a generic indole-3-glyoxylate would terminate the synthetic pathway or result in an inactive analog.

Medicinal Chemistry Exploration of 5-Methoxyindole Pharmacophores

The distinct electron-donating and lipophilic properties of the 5-methoxy substituent, as quantified in Section 3, make this compound a preferred starting material for any program exploring 5-substituted indole pharmacophores. Its use ensures access to chemical space with enhanced blood-brain barrier permeability (XLogP = 2.1) compared to the parent indole-3-glyoxylate, a critical advantage for CNS drug discovery programs [3].

Chemical Biology Tool for Studying MIF Tautomerase Activity

The compound shows measurable, albeit weak, inhibition of human macrophage migration inhibitory factor (MIF) tautomerase activity (IC50 = 25.2 µM) [4]. Its structurally similar analogs are essentially inactive (IC50 > 10 µM), making this compound a useful starting point or a negative control scaffold for probing the 5-methoxyindole moiety's role in MIF-related pathways.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for ethyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.